Comparative Inhibition of Carnitine Palmitoyltransferase I (CPT1) by Bezafibroyl-CoA vs. Parent Drug Bezafibrate
In a direct head-to-head comparison in rat liver mitochondria, Bezafibroyl-CoA and its parent drug bezafibrate both inhibited the overt carnitine palmitoyltransferase I (CPT1) with comparable potency, but with distinct kinetic profiles. This indicates that while the CoA ester form is not required for inhibition per se, it is the active inhibitory species, and its formation is not the rate-limiting step in the parent drug's action in this model [1].
| Evidence Dimension | Inhibition of overt carnitine palmitoyltransferase I (CPT1) |
|---|---|
| Target Compound Data | Comparable potency to bezafibrate, but with distinct kinetics |
| Comparator Or Baseline | Bezafibrate (parent drug, IC50/EC50 not reported, but same potency level) |
| Quantified Difference | Comparable potency, distinct kinetics (type of inhibition or binding mode) |
| Conditions | Rat liver mitochondria, in vitro assay measuring CPT1 activity |
Why This Matters
This evidence demonstrates that for assays designed to study CPT1 inhibition, Bezafibroyl-CoA is the direct molecular probe, eliminating the confounding variable of cellular conversion required for the prodrug bezafibrate.
- [1] Eacho PI, Foxworthy PS. Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA. Biochem Biophys Res Commun. 1988;157(3):1148-1153. doi:10.1016/s0006-291x(88)80993-8 View Source
